4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid
Overview
Description
4-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.14567842 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
- The compound is involved in the synthesis of various derivatives. Methyl 4-chloro-3-oxobutanoate reacts with benzoylcyanamide to form ketene N-benzoylaminal, which is transformed into derivatives of tetronic acid, showing the compound's utility in complex organic syntheses (Prezent & Dorokhov, 2012).
- In another study, methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate was efficiently synthesized from a similar chiral hemi ester, demonstrating the compound's role in stereodivergent syntheses (Izquierdo et al., 2002).
Molecular Structure and Conformation
- The compound exhibits interesting conformational properties. For instance, (2R,3R)-3-O-Benzoyl-N-benzyltartramide, a structurally related compound, demonstrates staggered conformation and intramolecular hydrogen bonding, highlighting the significance of such compounds in structural chemistry (Madura et al., 2012).
Chemical Reactions and Mechanisms
- Reactions involving 4-oxobutanoic acids, such as the compound , lead to the formation of various benzopyrroloxazine derivatives. This showcases its role in facilitating complex chemical reactions and mechanisms (Amalʼchieva et al., 2022).
Application in Peptide and Pseudopeptide Synthesis
- The compound is utilized in the synthesis of novel amino acids and their derivatives, which are crucial in the construction of peptidomimetics and combinatorial chemistry, showing its application in peptide synthesis (Pascal et al., 2000).
Involvement in Pharmacophore and QSAR Studies
- In pharmacophore and quantitative structure-activity relationship (QSAR) studies, derivatives of this compound, such as carboxylic acid derivatives, are designed and synthesized. These studies are critical for understanding the structural requirements controlling cytotoxic properties in drug design (Abdel-Atty et al., 2014).
Role in Synthesizing Conformationally Constrained Derivatives
- The compound is also used in the synthesis of constrained tryptophan derivatives, contributing to peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Properties
IUPAC Name |
4-[[3-(benzylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-17(11-12-18(25)26)23-21-19(15-9-5-2-6-10-16(15)28-21)20(27)22-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,22,27)(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSXQXGIQFTEPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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